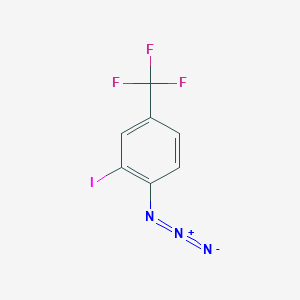
2-(Morpholine-4-carbonyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-carbonyl)morpholine hydrochloride typically involves the reaction of morpholine with phosgene in an inert liquid medium such as toluene or xylene at temperatures ranging from 50°C to 150°C . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Morpholine-4-carbonyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-4-carboxylic acid derivatives, while reduction can produce morpholine derivatives with different functional groups .
Applications De Recherche Scientifique
2-(Morpholine-4-carbonyl)morpholine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Morpholine-4-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. In the case of its use as an antidepressant, it acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters. By inhibiting MAO-A, the compound increases the levels of neurotransmitters such as serotonin and norepinephrine, thereby exerting its antidepressant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in pharmaceutical synthesis.
Morpholine-4-carboxylic acid derivatives: These compounds share structural similarities and are used in various chemical and biological applications.
Uniqueness
2-(Morpholine-4-carbonyl)morpholine hydrochloride is unique due to its dual morpholine structure, which imparts distinct chemical and biological properties. Its ability to act as a reversible inhibitor of monoamine oxidase A sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H17ClN2O3 |
|---|---|
Poids moléculaire |
236.69 g/mol |
Nom IUPAC |
morpholin-2-yl(morpholin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2O3.ClH/c12-9(8-7-10-1-4-14-8)11-2-5-13-6-3-11;/h8,10H,1-7H2;1H |
Clé InChI |
IVRTYAUZWUWYDV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C(=O)N2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
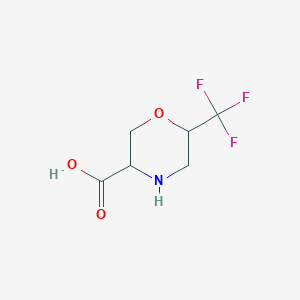
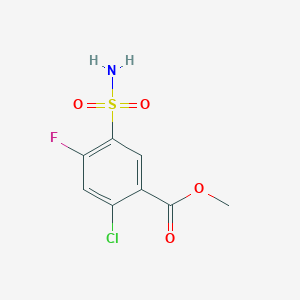
![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
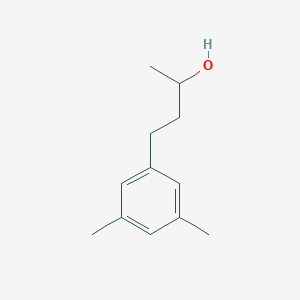

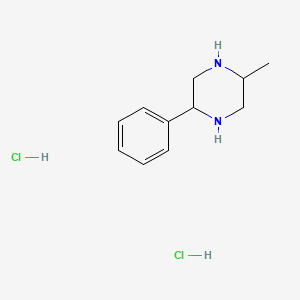
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)

![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)
![Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B13516406.png)
![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)
